2-Methylnonane
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Methylnonane includes the arrangement of atoms and the chemical bonds that hold the atoms together. The this compound molecule contains a total of 31 bonds. There are 9 non-H bonds and 6 rotatable bonds .Physical and Chemical Properties Analysis
This compound has a molecular weight of 142.28 g/mol . It has a melting point of -71.65°C and a boiling point of 166.85°C . The density of this compound is 0.726 g/mL at 20°C .Scientific Research Applications
Viscosity and Surface Properties
2-Methylnonane has been studied for its physical properties like viscosity, surface tension, and liquid density. Klein et al. (2018) explored these properties for temperatures between 283.15 and 448.15 K. They used surface light scattering measurements and vibrating-tube densimeters for their research, correlating the data with appropriate equations and finding good agreement with existing literature data (Klein et al., 2018).
Interaction with Other Compounds
The interaction of this compound with other compounds has been a subject of interest. Awwad et al. (1987) investigated the excess molar volumes of this compound and other compounds with normal hexadecane at 298.15 K. They found negative values for V E m over the entire mole-fraction range, indicating specific interactions at the molecular level (Awwad et al., 1987).
Synthesis and Flavor Characteristics
Kato and Yuasa (2001) reported on the practical synthesis of 3-methylnonane-2,4-dione, a compound related to this compound known for its intense strawlike and fruity flavor. They achieved this through aldol condensation of n-hexanal and methyl ethyl ketone, followed by oxidation, achieving an overall yield of 59% (Kato & Yuasa, 2001).
Hydrocracking and Isomerization Processes
Martens et al. (1987) focused on the isomerization and hydrocracking of branched alkanes like this compound. They used Pt/USY in a continuous flow reactor for this study, showing that the composition of the hydrocracked products from various branched feed molecules was very similar (Martens et al., 1987).
Enthalpy of Vaporization and Cohesive Energies
Majer et al. (1984) measured the enthalpies of vaporization and cohesive energies of this compound among other alkanes. They used an adiabatic vaporization calorimeter for their measurements, finding that these properties correlated well with temperature (Majer et al., 1984).
Biological Production and Chemical Applications
Syu (2001) described the biological production of 2,3-butanediol, a compound related to this compound, which is significant for chemical feedstocks and liquid fuels. This review covered various aspects of the microbial formation of 2,3-butanediol, including genetically improved strains and fermentation conditions (Syu, 2001).
Mechanism of Action
Target of Action:
Action Environment:
Environmental context and specific cellular contexts play critical roles in its efficacy and stability . If you have any additional questions or need further details, feel free to ask! 😊
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Methylnonane are largely unknown due to the lack of research in this area. As a hydrocarbon, it is likely to be hydrophobic and may interact with other hydrophobic molecules within a biological system. Specific enzymes, proteins, or biomolecules that this compound interacts with have not been identified .
Cellular Effects
Given its hydrophobic nature, it could potentially integrate into lipid bilayers and disrupt cell membrane integrity, but this is purely speculative without experimental evidence .
Molecular Mechanism
As a hydrocarbon, it does not have any known binding interactions with biomolecules, nor does it have any known effects on enzyme activity or gene expression .
Temporal Effects in Laboratory Settings
There is currently no available data on the temporal effects of this compound in laboratory settings, including its stability, degradation, or long-term effects on cellular function .
Dosage Effects in Animal Models
No studies have been conducted to determine the effects of different dosages of this compound in animal models .
Transport and Distribution
Given its hydrophobic nature, it may be transported in the body bound to lipoproteins or other lipid carriers .
Subcellular Localization
As a hydrophobic molecule, it could potentially localize to hydrophobic regions such as the lipid bilayer of cell membranes .
Properties
IUPAC Name |
2-methylnonane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22/c1-4-5-6-7-8-9-10(2)3/h10H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVYKUFIHHTIFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80873239 | |
Record name | 2-Methylnonane | |
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Molecular Weight |
142.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Alfa Aesar MSDS], Liquid; [Sigma-Aldrich MSDS], Colorless liquid with a mild hydrocarbon odor; [Chevron Phillips MSDS] | |
Record name | Alkanes, C9-11-iso- | |
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Record name | 2-Methylnonane | |
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Record name | C10-13 Isoparaffin | |
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Vapor Pressure |
1.89 [mmHg] | |
Record name | 2-Methylnonane | |
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CAS No. |
871-83-0, 34464-38-5, 63335-88-6, 68551-16-6, 68551-17-7 | |
Record name | 2-Methylnonane | |
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Record name | 2-Methylnonane | |
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Record name | 2-METHYLNONANE | |
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Record name | 2-methylnonane | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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